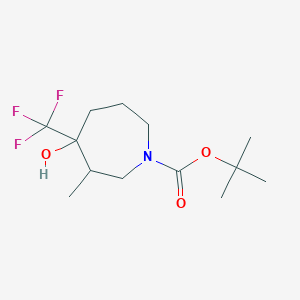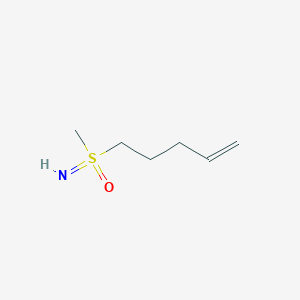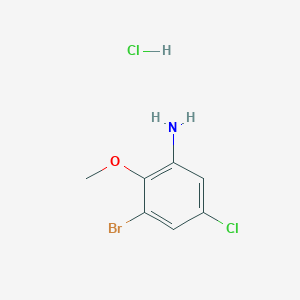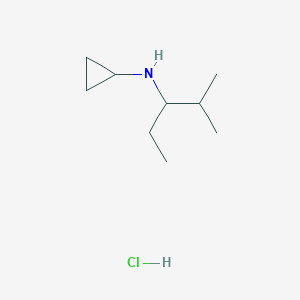
tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
作用機序
Tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate acts as a strong base and a potent nucleophile due to the presence of the trifluoromethyl group, which stabilizes the negative charge on the azepane nitrogen. The fluoride ion released by this compound can act as a nucleophile or a leaving group, depending on the reaction conditions. This compound can also act as a Lewis acid in certain reactions, due to the electron-withdrawing effect of the trifluoromethyl group.
Biochemical and Physiological Effects
This compound is not approved for use as a drug and has not been extensively studied for its biochemical and physiological effects. However, it is known to be highly toxic and can cause severe skin and eye irritation upon contact. It should be handled with care and disposed of properly.
実験室実験の利点と制限
Tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate is a valuable reagent in many lab experiments due to its strong basicity and nucleophilicity. It is also relatively easy to handle and store, and is readily available from commercial suppliers. However, this compound can be highly reactive and should be used with caution, and its strong basicity can sometimes lead to unwanted side reactions or product degradation.
将来の方向性
There are several potential future directions for research involving tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate. One area of interest is the development of new synthetic methods that utilize this compound as a key reagent. Another area is the investigation of this compound's potential as a catalyst for various organic reactions. In addition, there is a need for further studies on this compound's toxicity and environmental impact, as well as its potential applications in materials science and nanotechnology.
合成法
The synthesis of tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate involves the reaction of tert-butyl 4-hydroxy-3-methylazepane-1-carboxylate with trifluoromethanesulfonic acid (TFMSA) in the presence of an organic solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds via protonation of the hydroxyl group by TFMSA, followed by nucleophilic substitution of the triflate group by the azepane nitrogen. The resulting this compound salt can be isolated by filtration and drying.
科学的研究の応用
Tert-Butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate has been used in a wide range of scientific research applications, including organic synthesis, biochemistry, and materials science. It is commonly used as a strong base for deprotonation reactions, as well as a nucleophile for substitution reactions. This compound has also been used as a fluoride ion source for fluorination reactions, and as a catalyst for ring-opening polymerization reactions.
特性
IUPAC Name |
tert-butyl 4-hydroxy-3-methyl-4-(trifluoromethyl)azepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F3NO3/c1-9-8-17(10(18)20-11(2,3)4)7-5-6-12(9,19)13(14,15)16/h9,19H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTDCSZCEVEBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCCC1(C(F)(F)F)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2791180.png)
![1-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2791181.png)


![2-(4-((2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2791186.png)

![6-Isopropyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2791188.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)propanamide](/img/structure/B2791190.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylfuran-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2791191.png)
![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2791193.png)
![2-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]quinoline-8-carboxamide](/img/structure/B2791196.png)
